2-{2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}acetic acid
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Overview
Description
2-{2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}acetic acid is a chemical compound that features a unique structure combining a thieno-dioxin ring system with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}acetic acid typically involves the reaction of thieno[3,4-b][1,4]dioxin derivatives with acetic acid or its derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction between the thieno-dioxin compound and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or hydrochloric acid are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Esters and amides.
Scientific Research Applications
2-{2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 2-{2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s thieno-dioxin ring system can interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-{2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methanol: Similar structure but with a methanol group instead of an acetic acid moiety.
2-ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine: Features an ethyl group instead of the acetic acid moiety.
Uniqueness
2-{2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}acetic acid is unique due to its combination of a thieno-dioxin ring system with an acetic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .
Properties
CAS No. |
882513-47-5 |
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Molecular Formula |
C8H8O4S |
Molecular Weight |
200.21 g/mol |
IUPAC Name |
2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-3-yl)acetic acid |
InChI |
InChI=1S/C8H8O4S/c9-8(10)1-5-2-11-6-3-13-4-7(6)12-5/h3-5H,1-2H2,(H,9,10) |
InChI Key |
SQIMSGSVPIZLBB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CSC=C2O1)CC(=O)O |
Purity |
90 |
Origin of Product |
United States |
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